6-Bromoimidazo[1,2-a]pyridin-8-ol
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Overview
Description
6-Bromoimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6-position and a hydroxyl group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 8-position can be oxidized to a ketone or reduced to a methylene group.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced analogs .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but without the bromine and hydroxyl substituents.
6-Chloroimidazo[1,2-a]pyridin-8-ol: A similar compound with a chlorine atom instead of bromine at the 6-position.
8-Hydroxyimidazo[1,2-a]pyridine: A compound with a hydroxyl group at the 8-position but lacking the bromine atom.
Uniqueness: 6-Bromoimidazo[1,2-a]pyridin-8-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to undergo substitution reactions, while the hydroxyl group provides sites for oxidation and reduction reactions .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6(11)7-9-1-2-10(7)4-5/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYKCEVQGXQKPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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